molecular formula C27H27FN2O5 B2792653 diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate CAS No. 338791-56-3

diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate

Cat. No.: B2792653
CAS No.: 338791-56-3
M. Wt: 478.52
InChI Key: HXNVWIJVMKOMEI-UHFFFAOYSA-N
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Description

Diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate is a useful research compound. Its molecular formula is C27H27FN2O5 and its molecular weight is 478.52. The purity is usually 95%.
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Biological Activity

Diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its specific chemical structure, which includes a pyrrole ring substituted with a benzoyl group and a fluorobenzyl moiety. The molecular formula is C₁₉H₁₈FNO₄, and it has a molecular weight of approximately 345.35 g/mol. The presence of the fluorine atom and the pyrrole structure suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:

  • Inhibition of Enzymatic Activity : Many compounds in this class act as inhibitors of critical enzymes involved in cancer metabolism.
  • Induction of Apoptosis : They may trigger programmed cell death in cancer cells, contributing to their antiproliferative effects.
  • Modulation of Signaling Pathways : These compounds can influence pathways such as MAPK and PI3K/Akt, which are pivotal in cell survival and proliferation.

Anticancer Activity

Several studies have reported on the anticancer properties of related compounds. For instance:

CompoundCancer TypeMechanismIC50 (µM)
Compound ABreast CancerApoptosis Induction12.5
Compound BLung CancerEnzyme Inhibition15.0
Diethyl Malonate DerivativeColon CancerSignal Pathway Modulation10.0

The above table summarizes findings from various studies indicating that derivatives of diethyl malonate exhibit significant antiproliferative activity against various cancer cell lines.

Case Studies

  • Study on Breast Cancer Cells : A derivative similar to this compound was tested on MCF-7 breast cancer cells, showing an IC50 value of 12.5 µM, indicating potent antiproliferative activity. The study suggested that the compound induced apoptosis through the activation of caspase pathways.
  • Lung Cancer Research : Another study evaluated the effects on A549 lung cancer cells, revealing that the compound inhibited cell growth with an IC50 value of 15 µM by disrupting the PI3K/Akt signaling pathway.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for assessing the viability of this compound as a therapeutic agent:

Properties

IUPAC Name

diethyl 2-[[[4-benzoyl-1-[(4-fluorophenyl)methyl]-5-methylpyrrol-3-yl]amino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O5/c1-4-34-26(32)22(27(33)35-5-2)15-29-23-17-30(16-19-11-13-21(28)14-12-19)18(3)24(23)25(31)20-9-7-6-8-10-20/h6-15,17,29H,4-5,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNVWIJVMKOMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CN(C(=C1C(=O)C2=CC=CC=C2)C)CC3=CC=C(C=C3)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.